TO-PRO3 iodide

描述

TO-PRO3 iodide is a far-red fluorescent dye that is widely used in scientific research for its ability to selectively stain nucleic acids. This compound is particularly useful as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. It is impermeant to live cells but penetrates compromised membranes, making it an excellent indicator of dead cells within a population .

准备方法

TO-PRO3 iodide is typically synthesized as an iodine salt in dimethyl sulfoxide (DMSO). The preparation involves the use of carbocyanine-based dyes, which exhibit far-red fluorescence with excitation at 642 nm and emission at 661 nm . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is included in various nuclear labeling kits, such as the SelectFX Nuclear Labeling Kit .

化学反应分析

TO-PRO3 iodide primarily interacts with nucleic acids, exhibiting strong binding affinity for double-stranded DNA with dissociation constants in the micromolar range . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution under typical laboratory conditions. Its primary function is to serve as a fluorescent stain, and it is highly photostable in both buffer and antifade solutions .

科学研究应用

TO-PRO-3 iodide is a red-emitting fluorophore that binds to nucleic acids and can be excited by a HeNe laser . It has a peak absorbance at 642 nm and emission at 661 nm . TO-PRO-3 iodide is utilized in various applications, including flow cytometry, fluorescence microscopy, and detection of microbial cells .

Scientific Research Applications

Flow Cytometry: TO-PRO-3 iodide can be used as an alternative to propidium iodide (PI) for measuring relative DNA content in multiparameter flow cytometry . It has been tested on peripheral blood lymphocytes and keratinocytes in a two-laser system . A subequilibrium concentration of 1 microM TO-PRO-3 iodide, used with RNase treatment, is effective for determining DNA amount . In triple labeling experiments, TO-PRO-3 iodide can be applied to analyze the binding of two antibodies and relative DNA content simultaneously .

Fluorescence Microscopy: TO-PRO-3 iodide is suitable as a nuclear counterstain and dead cell indicator in fluorescence microscopy . It gives strong and selective staining of the nucleus in cultured cells and paraffin sections . Simultaneous labeling with a green-fluorescent SYTO dye and cell-impermeant TO-PRO-3 iodide can assess cell viability .

Detection of Microbial Cells: TO-PRO-3 iodide has been used for detecting microbial cells and microorganisms in soil environments . It is also effective for detecting cells within mineral-rich samples . In soil samples spiked with bacterial and archaeal cells, fluorescent cells were clearly visible and distinguishable from mineral particles when stained with TO-PRO-3 iodide .

Other Applications:

- Nucleic Acid Staining: TO-PRO-3 iodide is among the highest-sensitivity probes for nucleic acid detection . In addition to cell staining, it can be used for staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis .

- Dead Cell Indicator: TO-PRO-3 iodide is impermeant to live cells but penetrates compromised membranes characteristic of dead cells, making it a useful indicator of dead cells within a population .

- FISH: TO-PRO-3 iodide and TOTO-3 iodide signals were clearly visible in bacterial and archaeal cultures hybridized with domain-specific probes .

Data Table

Case Studies

- Triple Labeling Experiment: TO-PRO-3 iodide was used in combination with fluorescein-isothiocyanate (FITC) and phycoerythrin (PE) conjugated to monoclonal antibodies in a three-color flow cytometric application . This demonstrated that TO-PRO-3 iodide can be readily applied to the analysis of binding of two antibodies and relative DNA content simultaneously .

- Soil Sample Analysis: TO-PRO-3 iodide was used to detect microbial cells in soil samples without interference from background fluorescence . It allowed for the clear visualization of cells within and distinguishable from mineral particles, while DAPI resulted in nonspecific background fluorescence, masking any cellular signals present .

- FACS Analysis: TO-PRO3 iodide (Thermo Fisher Scientific) was used to stain cells for FACS analysis .

作用机制

TO-PRO3 iodide exerts its effects by binding strongly to double-stranded DNA. The dye’s far-red fluorescence is well-separated from commonly used fluorophores, reducing interference from tissue autofluorescence . The compound’s strong binding affinity for nucleic acids allows for selective staining of the nucleus in cultured cells and paraffin sections .

相似化合物的比较

TO-PRO3 iodide is often compared with other nucleic acid stains such as propidium iodide, SYTOX Green, and DAPI. Unlike these dyes, this compound offers far-red fluorescence, which is advantageous for reducing background fluorescence from tissue autofluorescence . Similar compounds include:

Propidium Iodide: A red-fluorescent dye that also binds to DNA but is less photostable than this compound.

SYTOX Green: A green-fluorescent dye used for dead cell staining but with different spectral properties.

DAPI: A blue-fluorescent dye commonly used for nuclear staining in live and fixed cells.

This compound’s unique far-red fluorescence and high sensitivity make it a valuable tool in various scientific research applications.

生物活性

TO-PRO-3 iodide is a far-red fluorescent dye widely used in biological research, particularly for staining nucleic acids in cells. Its unique properties make it a valuable tool in various applications, including cell viability assays and membrane permeability studies. This article explores the biological activity of TO-PRO-3 iodide, highlighting its mechanisms of action, applications in research, and relevant case studies.

TO-PRO-3 iodide is a carbocyanine dye that exhibits strong fluorescence when bound to double-stranded DNA (dsDNA). It is characterized by an excitation wavelength of approximately 642 nm and an emission wavelength of 661 nm, allowing it to be used effectively in conjunction with other fluorescent markers without spectral overlap. The dye is impermeant to live cells but can penetrate compromised membranes, making it an excellent indicator of cell death .

The mechanism by which TO-PRO-3 iodide operates involves its binding affinity for dsDNA, which results in enhanced fluorescence upon binding. The dye's ability to distinguish between live and dead cells is attributed to its selective permeability; it only enters cells with disrupted membranes, typically indicative of necrosis or late-stage apoptosis .

Applications in Biological Research

TO-PRO-3 iodide is utilized in various experimental contexts:

- Cell Viability Assays : It is commonly employed alongside other dyes, such as propidium iodide (PI) and DiOC2(3), to assess cell viability and membrane integrity. In these assays, live cells exclude TO-PRO-3 iodide, while dead cells exhibit strong fluorescence due to membrane compromise .

- Membrane Permeability Studies : Researchers have used TO-PRO-3 iodide to evaluate the effects of antimicrobial agents on bacterial membranes. For instance, studies have demonstrated that compounds like nisin increase the fluorescence of TO-PRO-3 iodide, indicating compromised membrane integrity and potential bactericidal activity .

- Nucleic Acid Staining : Its high binding affinity for dsDNA makes TO-PRO-3 iodide an effective nuclear stain in various cell types, facilitating the visualization of cellular structures during microscopy .

Study 1: Membrane Activity Profiling

A study investigated the membrane-active properties of small molecules using TO-PRO-3 iodide alongside DiOC2(3). The researchers found that treatment with nisin led to increased fluorescence from both dyes, indicating that nisin disrupts both membrane potential and permeability in Bacillus subtilis. This dual action suggests that TO-PRO-3 iodide can effectively differentiate between changes in membrane integrity and potential .

Study 2: Detection of Microbial Cells

Another study highlighted the effectiveness of TO-PRO-3 iodide in detecting microbial cells within mineral soil samples. The dye's ability to bind selectively to nucleic acids allowed for clear differentiation between viable and non-viable microbial populations, demonstrating its utility in environmental microbiology .

Data Table: Comparison of Fluorescent Dyes

| Property | TO-PRO-3 Iodide | Propidium Iodide | DiOC2(3) |

|---|---|---|---|

| Excitation Wavelength | 642 nm | 535 nm | 450 nm |

| Emission Wavelength | 661 nm | 617 nm | 510 nm |

| Membrane Permeability | Impermeant to live cells | Permeant to dead cells | Sensitive to membrane potential |

| Binding Target | dsDNA | dsDNA | Membrane potential |

| Application | Cell viability assays | Cell viability assays | Membrane potential studies |

属性

CAS 编号 |

157199-63-8 |

|---|---|

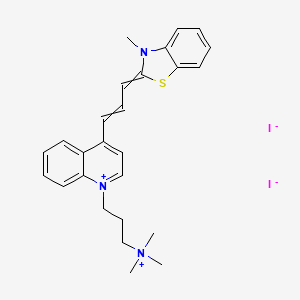

分子式 |

C26H31I2N3S |

分子量 |

671.4 g/mol |

IUPAC 名称 |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI 键 |

QHNORJFCVHUPNH-UHFFFAOYSA-L |

SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

手性 SMILES |

CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

规范 SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TO-PRO3 iodide; TO PRO3 iodide; TOPRO3 iodide; TO-PRO3 iodide salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。